molecular formula C8H7F3S B1275486 Benzyl trifluoromethyl sulfide CAS No. 351-60-0

Benzyl trifluoromethyl sulfide

Cat. No. B1275486
CAS RN: 351-60-0
M. Wt: 192.2 g/mol
InChI Key: OUYBCTGEJCWZHL-UHFFFAOYSA-N
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Description

Benzyl trifluoromethyl sulfide is a chemical compound with the CAS Number: 351-60-0 and a molecular weight of 192.2 . It is used for research and development purposes .


Synthesis Analysis

Trifluoromethyl sulfoxides are a new class of trifluoromethylation reagents. They engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes . The synthesis of stable ionic trifluoromethiolate salts was accomplished in quantitative yields via reduction of bis (trifluoromethyl) disulfide and trifluoromethanesulfenyl chloride .


Molecular Structure Analysis

The molecular structure of Benzyl trifluoromethyl sulfide contains a total of 19 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide . The chemical formula is C8H7F3S .


Chemical Reactions Analysis

Trifluoromethyl sulfoxides are a new class of trifluoromethylthiolating reagent. They engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes . The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to the formation of benzyl sulfides .


Physical And Chemical Properties Analysis

Benzyl trifluoromethyl sulfide has a boiling point of 76-77/30 Torr . Other physical properties such as density and refractive index have been reported for similar compounds .

Scientific Research Applications

1. Late-stage Trifluoromethylthiolation of Benzylic C-H Bonds Benzyl trifluoromethyl sulfide plays a significant role in the late-stage trifluoromethylthiolation of benzylic C-H bonds . This process involves a metal-free and site-selective organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds for a wide variety of alkyl arenes and heteroarenes . The precise and predictive regioselectivity among various C (sp 3 )-H bonds originates from an inner-sphere benzylic radical initiation mechanism .

Pesticide Research

Benzyl trifluoromethyl sulfide is a core substructure in certain pesticides . A large number of benzyl sulfides were synthesized during research of pesticides . With the protocol developed, a series of benzyl trifluoromethyl sulfide analogs were successfully obtained from aryl (4-ethylphenyl)methanones .

Drug Development

The benzylic positions in drugs are sites that readily react with cytochrome P450 oxidases via single-electron oxidation . New synthetic methodologies to incorporate a fluoroalkyl group at the benzylic site are continually being developed . The trifluoromethylthiolation of a series of drugs and complex organic molecules is overwhelmingly selective for benzyl groups .

Large Scale Trifluoromethylthiolation

The practicality of benzyl trifluoromethyl sulfide stems from its use in large scale trifluoromethylthiolation . This can be achieved with continuous flow photoredox technology .

Synthesis of Biologically Active Compounds

Benzyl trifluoromethyl sulfide can be used in the synthesis of biologically active compounds . Microbial enzymatic reactions facilitate the production of chiral organic sulfoxides (COS), and benzyl trifluoromethyl sulfide can be used as a chiral auxiliary in these reactions .

Chemical Synthesis

Benzyl trifluoromethyl sulfide is used in chemical synthesis . Its linear formula is C8H7F3S . It has a boiling point of 76-77/30 Torr .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Benzyl trifluoromethyl sulfide. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

trifluoromethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYBCTGEJCWZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396356
Record name BENZYL TRIFLUOROMETHYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl trifluoromethyl sulfide

CAS RN

351-60-0
Record name BENZYL TRIFLUOROMETHYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl bromide, 16.2 g (0.095 mol), was added dropwise at 25° to 0.11 mol of tris(dimethylamino)sulfonium trifluoromethanethiolate (prepared as in Example 11) in 75 mL of acetonitrile. The reaction mixture was stirred one h and then poured into water. The aqueous mixture was extracted with ether, and the ether extracts were washed with water, dried (MgSO4), and distilled to give 15.1 g (82%) of benzyl trifluoromethyl sulfide as a colorless liquid: bp 55° (12 mm); 1H NMR (CDCl3) δ4.08 ppm (s, 2H), 7.33 ppm (s, 5H); 19F NMR (CDCl3) δ-42.5 ppm (s).
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tris(dimethylamino)sulfonium trifluoromethanethiolate
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is innovative about the copper-catalyzed synthesis of benzyl trifluoromethyl sulfide described in the research?

A1: The research presents a novel method for direct trifluoromethylthiolation of benzylic C-H bonds using a copper catalyst. [] This method utilizes readily available and stable Silver trifluoromethanethiolate (AgSCF3) as the trifluoromethylthiolating agent and proceeds via nondirected oxidative C-H activation. [] This approach offers a more straightforward and efficient route to synthesize various benzyl trifluoromethyl sulfides compared to previous methods.

Q2: What are the advantages of using Silver trifluoromethanethiolate (AgSCF3) in this specific synthesis?

A2: Silver trifluoromethanethiolate (AgSCF3) serves as a stable and readily available trifluoromethylthiolating reagent in this reaction. [] Its use simplifies the synthetic procedure and avoids the need for complex or hazardous reagents, contributing to the method's practicality and appeal for synthesizing benzyl trifluoromethyl sulfides.

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